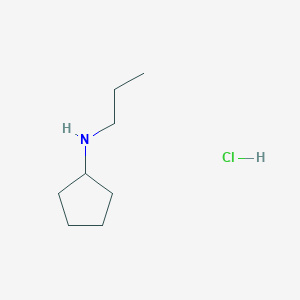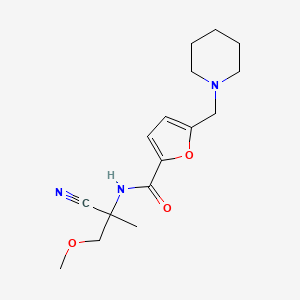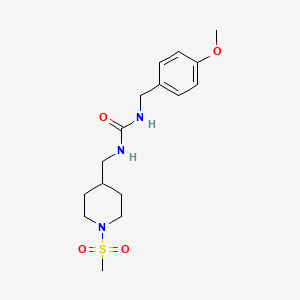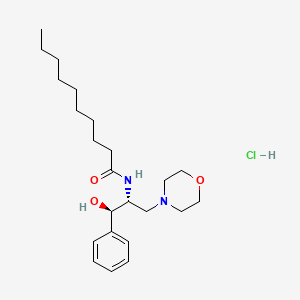
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide, also known as DMHPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of salicylamide, which is widely used in medicine as an analgesic and antipyretic agent. DMHPB has a similar structure to salicylamide, but with the addition of a methyl group on the phenyl ring. In
作用机制
The mechanism of action of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. This compound has also been shown to activate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
实验室实验的优点和局限性
The advantages of using N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound can be easily synthesized in large quantities and has a long shelf life, which makes it a cost-effective reagent for research purposes. The limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also has a relatively low binding affinity for some target proteins, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on N-(3,4-Dimethylphenyl)-2-hydroxybenzamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify its molecular targets and pathways. Furthermore, the development of novel derivatives of this compound with improved bioavailability and efficacy could lead to the discovery of new drugs with therapeutic potential. Finally, the application of this compound in material science and environmental science could lead to the development of new materials and sensors with improved properties.
合成方法
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be synthesized by reacting 3,4-dimethylaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of approximately 70%. The purity of this compound can be improved by recrystallization from a suitable solvent such as ethanol.
科学研究应用
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a corrosion inhibitor in metal alloys and as a fluorescent probe for detecting heavy metal ions in the environment.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRFHELZLAVFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)





![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)

